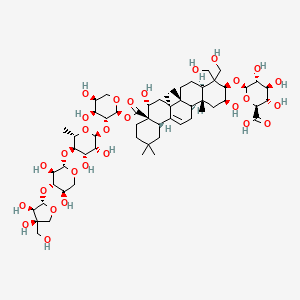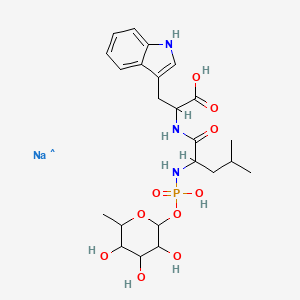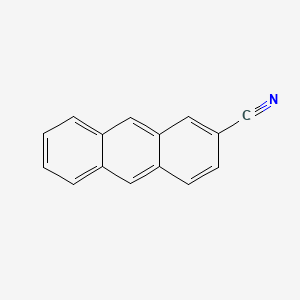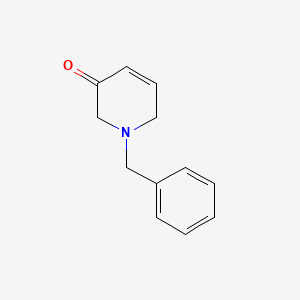
1-Benzyl-2,6-dihydropyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,6-dihydropyridin-3-one is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in pharmaceutical research due to their diverse biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dihydropyridin-3-one can be synthesized through various methods. One common approach involves the use of 6-benzyl-3,6-dihydropyridin-2(1H)-ones as starting materials. The synthesis can be triggered by reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), leading to the formation of bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,6-dihydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridones.
Reduction: Reduction reactions can convert it into tetrahydropyridines.
Substitution: Substitution reactions, such as the transfer of a benzyl group, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like NBS and NIS are commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts are often employed for reduction processes.
Substitution: Conditions involving wet CH3NO2 as a solvent and (PhO)3P as a catalyst are used for benzyl group transfer.
Major Products:
Oxidation: Formation of pyridones.
Reduction: Formation of tetrahydropyridines.
Substitution: Formation of indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones.
Scientific Research Applications
1-Benzyl-2,6-dihydropyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is utilized in the development of pharmaceuticals and other industrial products
Mechanism of Action
The mechanism of action of 1-Benzyl-2,6-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and block voltage-gated L-type calcium channels, leading to various physiological effects. This mechanism is similar to that of other dihydropyridines, which are known to promote vasodilation and reduce blood pressure .
Comparison with Similar Compounds
1-Benzyl-2,6-dihydropyridin-3-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
Tetrahydropyridin-4-yliden iminium salts: These compounds exhibit significant antiprotozoal activities and are used in the treatment of diseases like malaria and sleeping sickness.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-benzyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI Key |
GQQVXUAHRDWBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


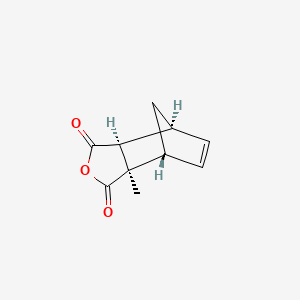
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
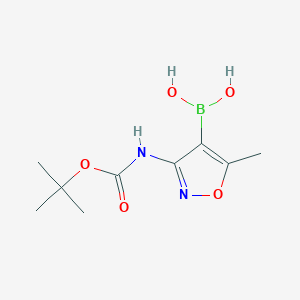
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
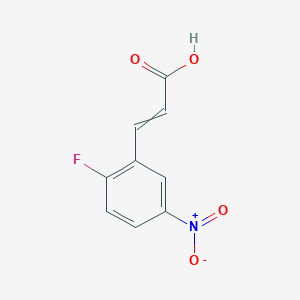
![1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine](/img/structure/B12434835.png)
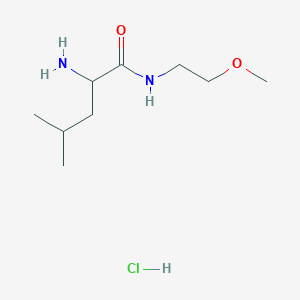
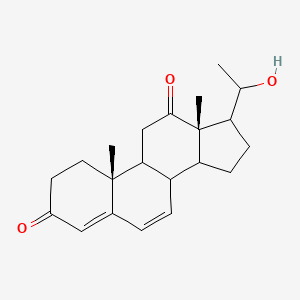
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

